2-Fold Potency Gain Over First-in-Class ML297 at Recombinant Human GIRK1/GIRK2 Channels
VU0466551 demonstrates approximately 2-fold greater potency than the first-in-class GIRK1/2 activator ML297 in recombinant human GIRK1/GIRK2 channel activation assays . In direct comparison within the same thallium flux assay platform, VU0466551 activates GIRK1/GIRK2 with an EC50 of 70 nM versus 160 nM for ML297 . This potency gain represents a meaningful improvement for electrophysiology and in vivo studies where lower compound concentrations reduce the risk of off-target engagement at non-GIRK channels, including NaV1.7 .
| Evidence Dimension | Potency (EC50) at recombinant human GIRK1/GIRK2 channels |
|---|---|
| Target Compound Data | EC50 = 70 nM (VU0466551) |
| Comparator Or Baseline | EC50 = 160 nM (ML297) |
| Quantified Difference | ~2.3-fold lower EC50 (2-fold potency improvement) |
| Conditions | Thallium flux assay in HEK293 cells co-expressing human GIRK1/GIRK2 and rat mGlu8 |
Why This Matters
Procurement teams evaluating GIRK1/2 activators can select VU0466551 to achieve equivalent target engagement at roughly half the concentration of ML297, directly reducing compound consumption and mitigating concentration-dependent off-target effects.
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